molecular formula C21H24FN5O B2716469 3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415488-16-1

3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one

Cat. No. B2716469
CAS RN: 2415488-16-1
M. Wt: 381.455
InChI Key: WOTFFCLRYXEDOJ-UHFFFAOYSA-N
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Description

The compound “3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a quinazolin-4-one core with a 2,6-dimethylpyrimidin-4-yl group and a piperidin-4-yl group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It’s possible that it could interact with biological targets in a manner similar to other quinazolin-4-one derivatives .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity, as well as optimization of its synthesis process. Additionally, more detailed studies of its physical and chemical properties could be beneficial .

properties

IUPAC Name

3-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c1-13-10-20(24-14(2)23-13)26-8-6-16(7-9-26)12-27-15(3)25-19-11-17(22)4-5-18(19)21(27)28/h4-5,10-11,16H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTFFCLRYXEDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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